Molybdenum diselenide (MoSe2, CAS 12058-18-3) is a prominent Group VI transition metal dichalcogenide (TMDC) characterized by its layered, two-dimensional structure held together by van der Waals forces. In its stable 2H phase, MoSe2 acts as a semiconductor with a bulk indirect bandgap of approximately 1.1 eV and a monolayer direct bandgap of 1.55 eV [1]. Compared to lighter chalcogenides, MoSe2 exhibits greater metallic character, higher electrical conductivity, and a lower Gibbs free energy for hydrogen adsorption [2]. It is intrinsically n-type, making it a foundational material for nanoelectronics, near-infrared optoelectronics, and advanced electrocatalytic systems [3]. For industrial and laboratory procurement, MoSe2 is prioritized when a process requires a narrower bandgap than sulfides, higher phase stability than tellurides, or a reliable n-type channel for heterojunction fabrication.
Substituting MoSe2 with more common or closely related TMDCs fundamentally alters device architecture and catalytic efficiency [1]. Replacing MoSe2 with the cheaper Molybdenum disulfide (MoS2) significantly increases the bandgap (from 1.55 eV to 1.90 eV in monolayers), shifting optical absorption out of the near-infrared and severely reducing hydrogen evolution reaction (HER) kinetics due to higher overpotentials [2]. Conversely, swapping MoSe2 for Tungsten diselenide (WSe2) reverses the intrinsic charge carrier from n-type to p-type, which will cause immediate failure in unipolar n-channel field-effect transistors [3]. Finally, attempting to use Molybdenum ditelluride (MoTe2) to achieve an even narrower bandgap introduces severe phase instability and high chalcogen vacancy rates, as MoTe2 easily transitions between semiconducting and metallic phases under mild stress, whereas MoSe2 maintains a highly stable 2H lattice [4].
For energy procurement applications, the electrocatalytic efficiency of a material is heavily dependent on its reaction kinetics. In direct comparative studies, MoSe2 thin sheets exhibit a Tafel slope of 73 mV/decade, while equivalent MoS2 thin sheets demonstrate a significantly higher Tafel slope of 109.4 mV/decade [1]. This lower Tafel slope in MoSe2 indicates a faster rate-determining step in the Volmer-Heyrovsky pathway, driven by the fact that MoSe2 is more metallic and possesses a lower Gibbs free energy for hydrogen adsorption at its edge sites[2].
| Evidence Dimension | HER Tafel Slope |
| Target Compound Data | 73 mV/decade (MoSe2) |
| Comparator Or Baseline | 109.4 mV/decade (MoS2) |
| Quantified Difference | 33% reduction in Tafel slope |
| Conditions | Electrochemical polarization in acidic media |
A lower Tafel slope directly translates to lower energy consumption and higher hydrogen production rates, making MoSe2 the highly effective catalyst precursor over MoS2.
When selecting a TMDC for optoelectronic absorption, the bandgap dictates the operational wavelength. Monolayer MoSe2 possesses a direct bandgap of 1.55 eV, whereas monolayer MoS2 has a direct bandgap of approximately 1.90 eV [1]. The 1.55 eV bandgap of MoSe2 is much closer to the theoretical limit for single-junction solar energy conversion and allows for extended responsivity in the near-infrared (NIR) spectrum [2]. Furthermore, the energy difference between the direct and indirect bandgaps in MoSe2 is only 0.16 eV, compared to 0.35 eV in MoS2, allowing for easier thermal modulation of its optical properties [1].
| Evidence Dimension | Monolayer Direct Bandgap |
| Target Compound Data | 1.55 eV (MoSe2) |
| Comparator Or Baseline | 1.90 eV (MoS2) |
| Quantified Difference | 0.35 eV narrower bandgap |
| Conditions | Room-temperature photoluminescence on single-layer flakes |
Procuring MoSe2 instead of MoS2 allows device engineers to capture longer-wavelength light, which is critical for high-efficiency photovoltaics and NIR photodetectors.
In the fabrication of 2D logic circuits, the intrinsic doping of the channel material is a non-negotiable procurement parameter. MoSe2 is natively n-doped, providing high electron mobility, whereas its closest structural analog, WSe2, is intrinsically p-type doped [1]. This fundamental difference in d-orbital band energies means that MoSe2 is structurally suited to act as the electron-donating layer in vertical p-n heterojunctions. When stacked, an n-type MoSe2 / p-type WSe2 diode exhibits a highly tunable gate rectification ratio that increases up to 1600 under bias, a performance metric unachievable if interchangeable p-type TMDCs were used [2].
| Evidence Dimension | Intrinsic Charge Carrier Type |
| Target Compound Data | Natively n-type (MoSe2) |
| Comparator Or Baseline | Intrinsically p-type (WSe2) |
| Quantified Difference | Opposite polarity / charge carrier |
| Conditions | Field-effect transistor channel behavior at room temperature |
Buyers must specify MoSe2 when an n-type semiconductor is required for complementary logic or when building the electron-transporting side of a 2D p-n diode.
For scalable manufacturing, the structural stability of the TMDC is critical. While MoTe2 offers an even narrower bandgap, it suffers from weak Mo-Te bonding, resulting in a high prevalence of structural disorder and Te vacancies [1]. Furthermore, MoTe2 has a very low energy barrier between its semiconducting 2H phase and metallic 1T' phase, making it prone to unwanted phase transitions. In contrast, MoSe2 exhibits much stronger Mo-Se bonds (bonding energy difference of 174.4 eV between Mo-3d5/2 and Se-3d5/2), ensuring a highly stable 2H phase with a stoichiometry far closer to the ideal 1:2 ratio [1].
| Evidence Dimension | Stoichiometric stability and defect prevalence |
| Target Compound Data | Stable 2H phase, near-ideal stoichiometry (MoSe2) |
| Comparator Or Baseline | High vacancy rate, prone to 2H-1T' phase transition (MoTe2) |
| Quantified Difference | Significantly higher Mo-chalcogen bond strength in MoSe2 |
| Conditions | Molecular Beam Epitaxy (MBE) growth and XPS analysis |
Procurement of MoSe2 over MoTe2 guarantees higher yield and reproducibility in semiconductor manufacturing by eliminating spontaneous phase transitions and severe vacancy defects.
Driven by its low Tafel slope (73 mV/decade) and highly favorable hydrogen adsorption free energy, MoSe2 is a highly suitable precursor for the fabrication of HER electrocatalysts[1]. It is specifically procured for integration into 3D porous graphene networks or heterostructures where rapid electron transfer and high metallic edge-site activity are required to minimize overpotentials in industrial hydrogen production.
Because its monolayer direct bandgap (1.55 eV) is aligned with the theoretical range for solar energy conversion, MoSe2 is a highly targeted TMDC for single-junction solar cells and near-infrared (NIR) sensors [2]. It outperforms MoS2 in these applications by capturing longer wavelengths of light and offering highly tunable photoluminescence under thermal modulation.
As a natively n-type semiconductor, MoSe2 is an essential building block for next-generation 2D electronics[3]. It is routinely procured to serve as the n-channel in field-effect transistors or as the electron-donating layer in vertical WSe2/MoSe2 p-n heterojunctions, enabling highly rectifying, gate-tunable diodes that cannot be constructed using exclusively p-type materials.
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